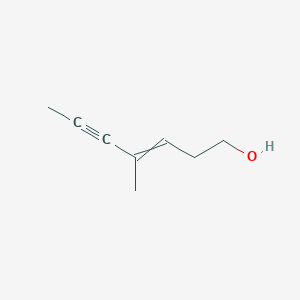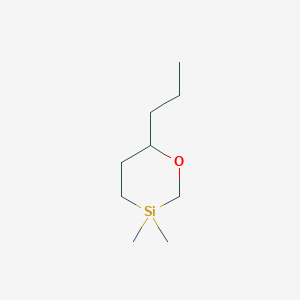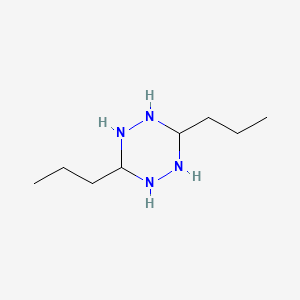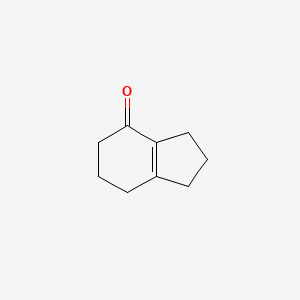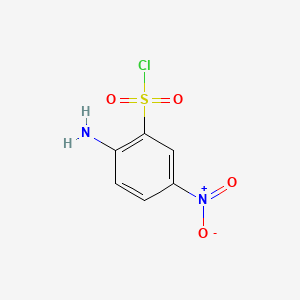![molecular formula C16H14Br2N2O3S B14714073 N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide CAS No. 6946-76-5](/img/structure/B14714073.png)
N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features both bromine and sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of 3,5-dibromo-4-hydroxybenzaldehyde: This can be achieved by brominating 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Thiocarbamoylation: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with thiocarbamoyl chloride to form the thiocarbamoyl derivative.
Acylation: The final step involves the reaction of the thiocarbamoyl derivative with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Formation of 3,5-dibromo-4-oxo-phenylthiocarbamoyl derivative.
Reduction: Formation of 3,5-dihydro-4-hydroxy-phenylthiocarbamoyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- N-(3,5-dibromo-4-hydroxyphenyl)acetamide
- 3,5-dibromo-4-hydroxybenzoic acid
- 3,5-dibromo-4-hydroxybenzaldehyde
Uniqueness
N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide is unique due to the presence of both thiocarbamoyl and 4-methylphenoxy groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
6946-76-5 |
|---|---|
分子式 |
C16H14Br2N2O3S |
分子量 |
474.2 g/mol |
IUPAC名 |
N-[(3,5-dibromo-4-hydroxyphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14Br2N2O3S/c1-9-2-4-11(5-3-9)23-8-14(21)20-16(24)19-10-6-12(17)15(22)13(18)7-10/h2-7,22H,8H2,1H3,(H2,19,20,21,24) |
InChIキー |
PCENFKGRLDLJCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C(=C2)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

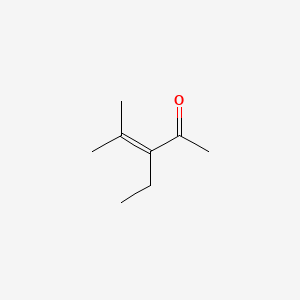

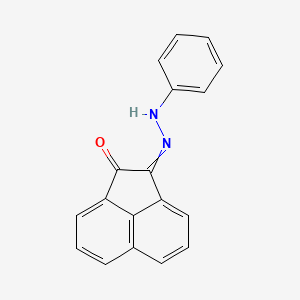
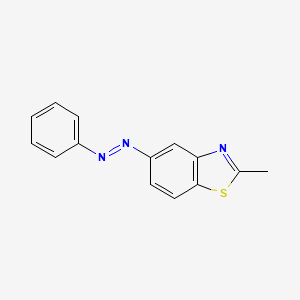
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
